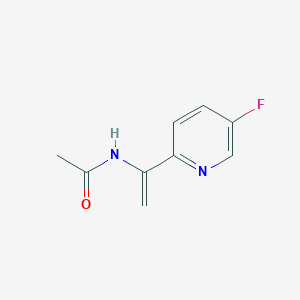













|
REACTION_CXSMILES
|
C[Mg+].[Br-].[F:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]#[N:12])=[N:9][CH:10]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[Na+]>CCOCC.C1COCC1.ClCCl>[F:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([NH:12][C:13](=[O:15])[CH3:14])=[CH2:20])=[N:9][CH:10]=1 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
53.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=NC1)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=NC1)C#N
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
48.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (2×200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic was dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvent
|
|
Type
|
CUSTOM
|
|
Details
|
the resulted residue was purified by column chromatography (hexane:EtOAc=2.5:1)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=NC1)C(=C)NC(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.6 g | |
| YIELD: PERCENTYIELD | 35% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |